molecular formula C17H11NO5 B5757236 N~3~-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide

N~3~-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5757236
M. Wt: 309.27 g/mol
InChI Key: CRNRPMKYCSUILI-UHFFFAOYSA-N
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Description

N~3~-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety fused with a chromene core, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of N3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Chromene Core: The chromene core is prepared via the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the chromene core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N~3~-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~3~-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The benzodioxole moiety is believed to play a crucial role in binding to the active site of tubulin, disrupting microtubule dynamics.

Comparison with Similar Compounds

N~3~-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(1,3-benzodioxol-5-yl)-3,4-diethoxybenzamide: This compound also contains a benzodioxole moiety but differs in its substitution pattern and biological activity.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety but have different core structures and are primarily studied for their anticancer properties.

The uniqueness of N3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide lies in its specific combination of the benzodioxole and chromene moieties, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-16(18-11-5-6-14-15(8-11)22-9-21-14)12-7-10-3-1-2-4-13(10)23-17(12)20/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNRPMKYCSUILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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